molecular formula C8H8O5S B12929802 4-Acetoxybenzenesulfonic acid CAS No. 46331-24-2

4-Acetoxybenzenesulfonic acid

Katalognummer: B12929802
CAS-Nummer: 46331-24-2
Molekulargewicht: 216.21 g/mol
InChI-Schlüssel: PCWITQSPDHVTKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetoxybenzenesulfonic acid is an organic compound with the molecular formula C8H8O5S. It is a derivative of benzenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by an acetoxy group. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Acetoxybenzenesulfonic acid can be synthesized through the acetylation of benzenesulfonic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to facilitate the acetylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetoxybenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

    Hydrolysis: The acetoxy group can be hydrolyzed to form benzenesulfonic acid and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sulfur trioxide and fuming sulfuric acid are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetoxy group.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Products include substituted benzenesulfonic acids.

    Hydrolysis: Major products are benzenesulfonic acid and acetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Acetoxybenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in biochemical assays and as a reagent in biological studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-acetoxybenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the acetoxy and sulfonic acid groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfonic Acid: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

    4-Hydroxybenzenesulfonic Acid: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

    4-Methylbenzenesulfonic Acid: Has a methyl group, which affects its chemical properties and uses.

Uniqueness: 4-Acetoxybenzenesulfonic acid is unique due to the presence of both acetoxy and sulfonic acid groups, which confer distinct reactivity and versatility in various chemical and industrial processes.

Eigenschaften

CAS-Nummer

46331-24-2

Molekularformel

C8H8O5S

Molekulargewicht

216.21 g/mol

IUPAC-Name

4-acetyloxybenzenesulfonic acid

InChI

InChI=1S/C8H8O5S/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12/h2-5H,1H3,(H,10,11,12)

InChI-Schlüssel

PCWITQSPDHVTKN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.